molecular formula C14H14BrNO4 B12440224 6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid

6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid

Cat. No.: B12440224
M. Wt: 340.17 g/mol
InChI Key: LBTWXBOOVSBPPC-UHFFFAOYSA-N
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Description

6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the bromination of an indole derivative to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group. Finally, the carboxylic acid group is introduced at the 3rd position through various carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process is typically carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and catalysts like palladium are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce amides and esters.

Scientific Research Applications

6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor in the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine atom and the Boc protecting group can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-2-carboxylic acid
  • 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid
  • 6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid

Uniqueness

6-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the Boc protecting group also adds to its uniqueness by providing stability and facilitating selective reactions.

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid

InChI

InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3,(H,17,18)

InChI Key

LBTWXBOOVSBPPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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